molecular formula C15H12Cl2N2O2 B5884420 [(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate

[(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate

Cat. No.: B5884420
M. Wt: 323.2 g/mol
InChI Key: GKNLCQACLOCJGC-UHFFFAOYSA-N
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Description

[(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate is a complex organic compound characterized by its unique structure, which includes aromatic rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzoic acid under specific conditions. The reaction is facilitated by the presence of a catalyst and may require heating to achieve the desired product. The exact reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated aromatic compounds, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

[(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate involves its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

[(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-methylbenzoate can be compared with other similar compounds, such as:

    [(Z)-[amino-(2,4-dichlorophenyl)methylene]amino] 2-chlorobenzoate: This compound has a similar structure but with a different substituent on the benzoate ring.

    4-amino-3-(2,4-dichlorophenyl)pyrazole: Another compound with a dichlorophenyl group, but with a different core structure.

Properties

IUPAC Name

[(Z)-[amino-(2,4-dichlorophenyl)methylidene]amino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9-4-2-3-5-11(9)15(20)21-19-14(18)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNLCQACLOCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/C2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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